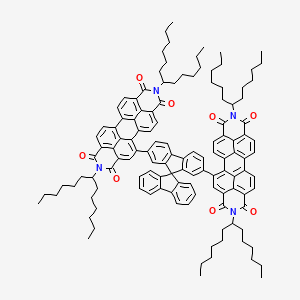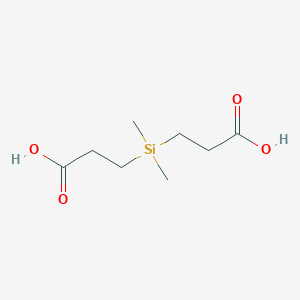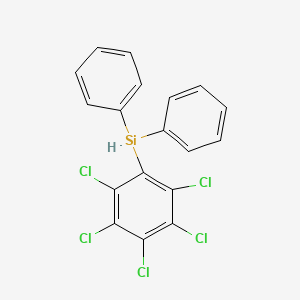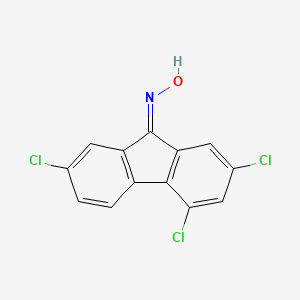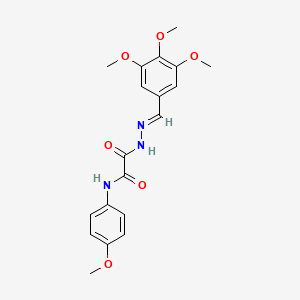
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C24H26N2O and a molecular weight of 358.488 g/mol . This compound is part of a class of urea derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea typically involves the reaction of benzylamine derivatives with isocyanates. One common method includes the following steps:
Preparation of Benzylamine Derivatives: Benzylamine derivatives are prepared by the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.
Reaction with Isocyanates: The benzylamine derivatives are then reacted with isocyanates under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1,1-Dibenzyl-3-(2-methylphenyl)urea: Similar structure but lacks the ethyl group on the phenyl ring.
1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea: Similar structure but has two methyl groups on the phenyl ring.
Uniqueness
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
86764-71-8 |
|---|---|
Formule moléculaire |
C24H26N2O |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-3-22-16-10-11-19(2)23(22)25-24(27)26(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Clé InChI |
UTEJXRQVGZWKEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


